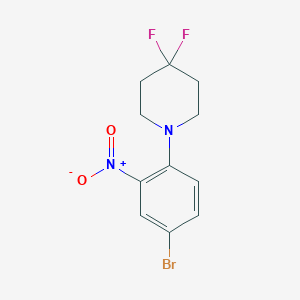
5-溴-2-(4,4-二氟哌啶-1-基)硝基苯
描述
5-Bromo-2-(4,4-difluoropiperidin-1-yl)nitrobenzene is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the nitrobenzene family, which is known for its diverse range of applications in the chemical industry. In
科学研究应用
查耳酮类似物的合成
Curti、Gellis 和 Vanelle (2007) 的一项研究阐明了一种通过电子转移链反应合成 α,β-不饱和酮(查耳酮类似物)的方法。该工艺涉及源自硝基苯的 α-溴代酮与环状硝酸根阴离子反应,通过 S(RN)1 机制形成所需的产物。此方法提供了一条合成各种查耳酮类似物的途径,表明硝基苯衍生物在合成化学中的潜在多功能性 (Curti、Gellis 和 Vanelle,2007)。
离子液体中的反应性
Ernst 等人 (2013) 发现,1-溴-4-硝基苯的自由基阴离子在离子液体 N-丁基-N-甲基吡咯烷鎓双(三氟甲磺酰)酰亚胺中表现出显着的反应性。该研究重点介绍了这些阴离子在离子液体中与传统溶剂相比的独特行为,证明了溶剂环境对硝基苯衍生物反应性的影响 (Ernst 等人,2013)。
亲电溴化
Sobolev 等人 (2014) 研究了使用四氟溴化钡 (III) 对硝基苯进行亲电溴化。该研究表明,这种溴化剂可以促进硝基苯形成 3-溴-硝基甲苯,表明了具有给电子和吸电子取代基的芳香化合物溴化的特定且有效的途径 (Sobolev 等人,2014)。
材料科学与电子学
聚合物太阳能电池的改进
Fu 等人 (2015) 的一项研究引入了 1-溴-4-硝基苯作为聚合物太阳能电池活性层中的荧光抑制剂。该化合物的添加显着提高了器件性能,表明其在提高太阳能电池效率中的潜在作用。该研究提供了对如何操纵电荷转移配合物的形成和电子转移过程的修改以提高基于聚合物的电子器件的性能的见解 (Fu 等人,2015)。
属性
IUPAC Name |
1-(4-bromo-2-nitrophenyl)-4,4-difluoropiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrF2N2O2/c12-8-1-2-9(10(7-8)16(17)18)15-5-3-11(13,14)4-6-15/h1-2,7H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIZSZVRDBKMYLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)C2=C(C=C(C=C2)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrF2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(4,4-difluoropiperidin-1-yl)nitrobenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



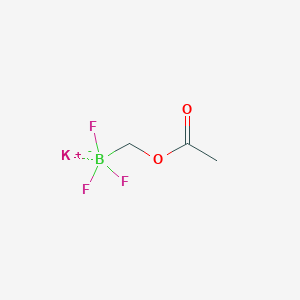
![4-Methyl-2-oxo-3,4-dihydro-2H-benzo-[1,4]oxazine-6-sulfonyl chloride](/img/structure/B1407915.png)
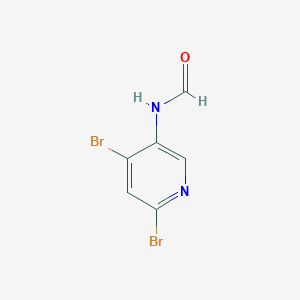
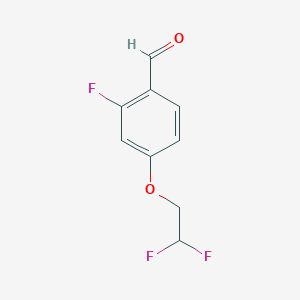
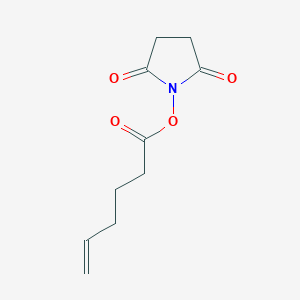
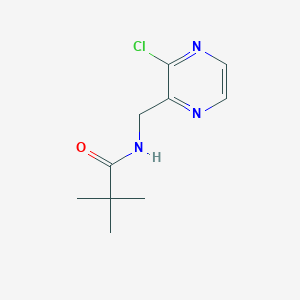
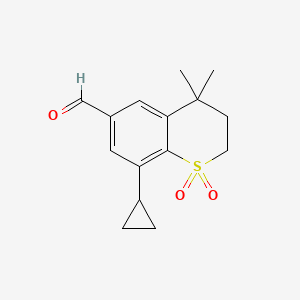
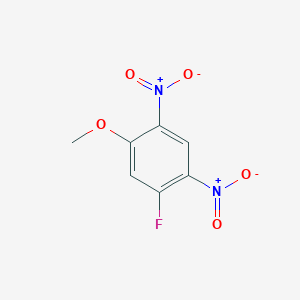
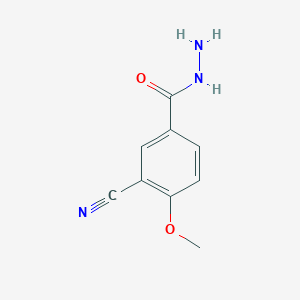
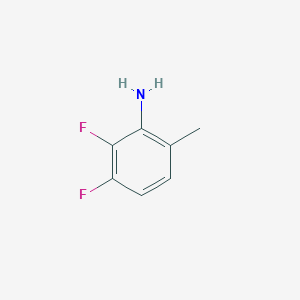
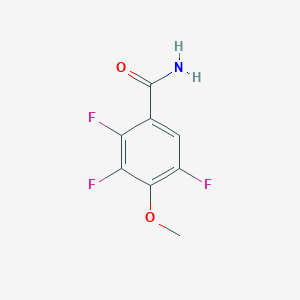
![Cyclopropanecarboxylic acid, 1-[[(5-bromo-2-pyrimidinyl)oxy]methyl]-, ethyl ester](/img/structure/B1407931.png)

![4-[(2-Methanesulfonyloxy-ethyl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B1407933.png)